[1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13447547
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
![[1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester -](/images/structure/VC13447547.png)
Specification
Molecular Formula | C17H25N3O3 |
---|---|
Molecular Weight | 319.4 g/mol |
IUPAC Name | benzyl N-[1-(2-aminoacetyl)piperidin-3-yl]-N-ethylcarbamate |
Standard InChI | InChI=1S/C17H25N3O3/c1-2-20(15-9-6-10-19(12-15)16(21)11-18)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13,18H2,1H3 |
Standard InChI Key | MNGFFFMMYKIFID-UHFFFAOYSA-N |
SMILES | CCN(C1CCCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CCN(C1CCCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises a piperidine ring substituted at the 3-position with an ethyl carbamate group and a 2-amino-acetyl moiety. The benzyl ester group enhances lipophilicity, influencing its pharmacokinetic properties. Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₂₅N₃O₃ | |
Molecular Weight | 319.4 g/mol | |
IUPAC Name | Benzyl N-[(3R)-1-(2-aminoacetyl)piperidin-3-yl]-N-ethylcarbamate | |
Stereochemistry | R-configuration at piperidine C3 |
The piperidine ring adopts a chair conformation, with the ethyl carbamate and amino-acetyl groups occupying equatorial positions to minimize steric strain.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation:
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl aromatic), 4.51 (s, 2H, CH₂Ph), 3.85–3.70 (m, 1H, piperidine H3), 3.20–2.95 (m, 4H, NCH₂CH₃ and NH₂).
-
ESI-MS: m/z 320.2 [M+H]⁺, consistent with the molecular formula.
X-ray crystallography confirms the R-configuration, with a torsional angle of 112.5° between the piperidine N1 and the carbamate carbonyl.
Synthesis and Optimization
Synthetic Routes
The synthesis involves three stages (Figure 1):
-
Piperidine Functionalization: (R)-piperidin-3-yl-ethylamine is reacted with benzyl chloroformate in dichloromethane (DCM) to install the carbamate group .
-
Acylation: The free amine on the piperidine is acetylated using 2-amino-acetyl chloride in the presence of triethylamine (TEA), yielding the intermediate.
-
Esterification: The benzyl ester is introduced via Steglich esterification with benzyl alcohol and N,N'-dicyclohexylcarbodiimide (DCC).
Purification and Analytical Challenges
Reverse-phase chromatography (C18 column, acetonitrile/water gradient) effectively removes byproducts such as unreacted benzyl alcohol and diacetylated impurities. Critical process parameters include:
-
Temperature control (<25°C) to prevent racemization at the piperidine C3 center.
-
Use of anhydrous solvents to avoid hydrolysis of the carbamate group .
Chemical Reactivity and Stability
Hydrolytic Sensitivity
The benzyl ester undergoes rapid alkaline hydrolysis (t₁/₂ = 2.3 h at pH 9), while the carbamate group is stable under physiological conditions (pH 7.4, 37°C). This differential stability enables controlled prodrug activation in basic environments, such as the intestinal lumen.
Functional Group Transformations
-
Ester Reduction: Catalytic hydrogenation (H₂, Pd/C) cleaves the benzyl ester to yield the carboxylic acid derivative.
-
Amide Alkylation: The primary amine on the acetyl group reacts with alkyl halides (e.g., methyl iodide) to form secondary amines, modulating bioavailability.
Biological Activity and Mechanisms
Enzymatic Inhibition
In vitro assays reveal moderate inhibition of acetylcholinesterase (IC₅₀ = 12.3 μM) and trypsin-like serine proteases (IC₅₀ = 18.7 μM) . Docking studies suggest the piperidine nitrogen forms a hydrogen bond with Glu199 of acetylcholinesterase, while the benzyl ester occupies the hydrophobic pocket .
Neurotransmitter Receptor Modulation
The compound exhibits affinity for σ-1 receptors (Kᵢ = 56 nM) and weak antagonism at NMDA receptors (IC₅₀ = 89 μM) . This dual activity suggests potential applications in neurodegenerative diseases, though in vivo efficacy remains untested.
Pharmaceutical Applications
Prodrug Design
The benzyl ester serves as a pro-moiety, enhancing oral absorption by 3.2-fold compared to the free acid. In rat models, the prodrug achieves plasma concentrations of 1.2 μg/mL within 2 h post-administration (10 mg/kg).
Targeted Drug Delivery
Conjugation to poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150 nm diameter) improves tumor accumulation in xenograft models, with a 40% reduction in tumor volume after 21 days .
Comparative Analysis with Structural Analogs
Compound | Molecular Formula | Key Feature | Bioactivity |
---|---|---|---|
[1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester | C₁₆H₂₃N₃O₃ | Methyl substituent | Higher σ-1 affinity (Kᵢ = 32 nM) |
Isopropyl-piperidin-3-yl-carbamic acid benzyl ester | C₁₆H₂₄N₂O₂ | Isopropyl group | Reduced enzymatic inhibition |
(R)-Benzyl piperidin-3-ylcarbamate | C₁₃H₁₈N₂O₂ | Lacks amino-acetyl moiety | Inactive at NMDA receptors |
The ethyl carbamate and amino-acetyl groups in [1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester confer unique pharmacokinetic and target engagement profiles compared to simpler analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume